Benzyl eugenol

Descripción general

Descripción

Benzyl eugenol is an organic compound derived from eugenol, a phenolic compound found in various plants such as clove, cinnamon, and basil. It is known for its aromatic properties and is used in various applications, including perfumery, flavoring, and as an intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl eugenol can be synthesized through the esterification of eugenol with benzyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl eugenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form this compound alcohol using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

Oxidation: this compound quinone.

Reduction: this compound alcohol.

Substitution: Nitrothis compound, bromothis compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

Benzyl eugenol exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and leakage of intracellular contents .

1.2 Antiviral Properties

Research indicates that this compound possesses antiviral activity against herpes simplex viruses (HSV-1 and HSV-2). It has been found to enhance the efficacy of antiviral drugs like acyclovir, suggesting potential use in treating viral infections .

1.3 Anti-inflammatory Effects

this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in various models. It has been studied for its potential in treating conditions like acute lung injury and arthritis .

Material Science Applications

2.1 Polymer Synthesis

this compound serves as a bio-based building block for synthesizing polymers and composites with enhanced mechanical properties. For example, it can be incorporated into epoxy resins to improve thermal stability and reduce flammability .

Table 1: Properties of this compound-Based Polymers

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temp | 154 °C | |

| Thermal Stability | Improved | |

| Flammability | Reduced | |

| Mechanical Strength | Enhanced |

2.2 Antimicrobial Coatings

Polymers derived from this compound are being developed for antimicrobial coatings in medical devices and packaging materials. These coatings can prevent biofilm formation and bacterial colonization, thereby enhancing safety and longevity .

Food Industry Applications

3.1 Natural Preservative

this compound is utilized as a natural preservative due to its antioxidant properties, which help in prolonging the shelf life of food products by inhibiting lipid peroxidation . Its effectiveness against spoilage microorganisms makes it a valuable additive in food preservation.

3.2 Flavoring Agent

In addition to its preservative qualities, this compound is employed as a flavoring agent in the food industry due to its pleasant aroma reminiscent of cloves. This application leverages its sensory properties while ensuring food safety through its antimicrobial effects .

Case Studies

4.1 Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Listeria monocytogenes in food products. Results indicated a significant reduction in bacterial counts when this compound was incorporated into the food matrix, demonstrating its potential as a natural preservative .

4.2 Development of Biobased Polymers

Research focused on developing biobased epoxy resins using this compound showed promising results regarding mechanical performance and thermal stability compared to conventional petroleum-based resins. This advancement highlights the potential for sustainable materials in various applications .

Mecanismo De Acción

The mechanism of action of benzyl eugenol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: this compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.

Antioxidant Activity: The compound scavenges free radicals and inhibits the generation of reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparación Con Compuestos Similares

Benzyl eugenol can be compared with other similar compounds such as:

Eugenol: The parent compound, known for its strong antimicrobial and antioxidant properties.

Isoeugenol: A structural isomer of eugenol with similar biological activities but different chemical reactivity.

Methyleugenol: Another derivative of eugenol, used primarily in perfumery and flavoring.

Uniqueness: this compound stands out due to its unique combination of aromatic properties and biological activities, making it a versatile compound in various fields of research and industry.

Actividad Biológica

Benzyl eugenol, a derivative of eugenol, is a phenolic compound with notable biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound (C₁₇H₁₈O₂) is characterized by its aromatic structure, which contributes to its biological activity. It is primarily derived from essential oils, particularly clove oil, and exhibits a range of pharmacological effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Case Study : In vitro tests revealed that this compound at concentrations ranging from 16 to 128 µg/mL significantly reduced the hemolytic activity and production of tumor necrosis factor alpha (TNF-α) in human cells, suggesting its potential as a food preservative due to its inhibitory effects on bacterial growth and exotoxin production .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that it can suppress the release of pro-inflammatory cytokines.

- Research Findings : A study demonstrated that this compound reduced TNF-α levels in a dose-dependent manner, highlighting its potential use in treating inflammatory conditions .

Antioxidant Activity

The compound also shows strong antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Mechanism : this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby contributing to cellular protection against oxidative damage .

Toxicological Considerations

While this compound is generally considered safe for use in food products, there are concerns regarding its toxicity at high doses.

- Case Study : A report indicated severe adverse effects following the ingestion of clove oil (which contains high levels of eugenol), including liver failure and seizures in a pediatric case. This emphasizes the need for caution regarding dosage in therapeutic applications .

Genotoxicity and Safety Profile

Research into the genotoxic effects of this compound has yielded mixed results. Some studies suggest potential genotoxicity at high concentrations, while others indicate protective effects against DNA damage.

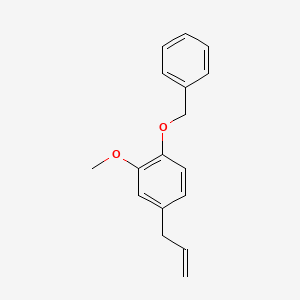

Propiedades

IUPAC Name |

2-methoxy-1-phenylmethoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCLRALYUOMPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069179 | |

| Record name | Benzyl eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57371-42-3 | |

| Record name | Benzyleugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57371-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057371423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allyl-2-methoxyphenyl benzyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Benzyl Eugenol suitable for use in ion-selective electrodes?

A1: this compound (BE) can be polymerized to form Poly(this compound) (PBE) []. Research has shown that PBE can function as an ionophore, a molecule that selectively binds to a specific ion, in this case, potassium (K+) []. This property makes PBE valuable in developing potassium ion-selective electrodes (K+-ISE).

Q2: How does the composition of the electrode membrane affect the performance of a K+-ISE using PBE?

A2: The performance of a K+-ISE using PBE is significantly affected by the membrane composition. A study [] found that incorporating oleic acid as a lipophilic anionic additive within a membrane composed of PBE, 2-nitrophenyl octyl ether (o-NPOE) as a plasticizer, and PVC as a matrix, enhanced the electrode's selectivity for potassium ions over other ions. This optimized composition resulted in a K+-ISE with improved selectivity, sensitivity, and a longer lifespan.

Q3: Beyond ion-selective electrodes, what other applications are there for this compound and its derivatives?

A3: this compound is a derivative of Eugenol, a primary component of clove oil (Syzygium aromaticum) []. Due to the presence of reactive functional groups like allyl, phenol, and methoxy, this compound can be further modified to create compounds with applications in various industries. These include pharmaceuticals, cosmetics, food and beverages, pesticides, fishery, mining, and active packaging [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.